3-(6-Bromo-pyridin-2-yl)benzaldehyde
Description
Contextual Significance of Halogenated Pyridine-Benzaldehyde Hybrid Scaffolds in Organic Chemistry
Halogenated pyridine-benzaldehyde hybrid scaffolds represent a class of organic compounds with considerable importance in various fields of chemical science. The pyridine (B92270) ring is a fundamental heterocyclic motif found in a vast array of natural products, pharmaceuticals, and functional materials. nih.gov Its presence can enhance the solubility and biological activity of a molecule. nih.gov The incorporation of a halogen atom, such as bromine, onto the pyridine ring provides a reactive handle for a multitude of chemical transformations, most notably transition-metal-catalyzed cross-coupling reactions.
The benzaldehyde (B42025) portion of the scaffold is also highly versatile. The aldehyde functional group is a cornerstone of organic synthesis, participating in a wide range of reactions including oxidations, reductions, and carbon-carbon bond-forming reactions. The combination of these two reactive moieties within a single molecular framework, as seen in 3-(6-Bromo-pyridin-2-yl)benzaldehyde, creates a powerful building block for the synthesis of diverse and complex target molecules. These hybrid scaffolds are of particular interest in medicinal chemistry for the development of new therapeutic agents and in materials science for the creation of novel organic materials with specific electronic or optical properties. For instance, similar structures are used as starting materials for stimuli-responsive fluorescent organo-gelators and porous organic polymers for sensor applications.
Structural Characteristics and Their Implications for Chemical Reactivity of this compound
The chemical behavior of this compound is a direct consequence of its distinct structural features. The molecule consists of a benzaldehyde ring substituted at the 3-position with a 6-bromopyridin-2-yl group. This arrangement gives rise to several key reactive sites.
Key Structural and Chemical Properties:
| Property | Value | Reference |
| CAS Number | 868992-04-5 | chemscene.comfluorochem.co.uk |
| Molecular Formula | C₁₂H₈BrNO | chemscene.com |
| Molecular Weight | 262.10 g/mol | chemscene.com |
| Topological Polar Surface Area (TPSA) | 29.96 Ų | chemscene.com |
| LogP | 3.3236 | chemscene.com |
| Hydrogen Bond Acceptors | 2 | chemscene.com |
| Hydrogen Bond Donors | 0 | chemscene.com |
| Rotatable Bonds | 2 | chemscene.com |
This data is based on computational models and provides insight into the molecule's physical properties and potential interactions.
The reactivity of this compound is governed by three main components:
The Aldehyde Group: The formyl group (-CHO) on the benzene (B151609) ring is an electrophilic center, susceptible to nucleophilic attack. It can readily undergo reactions such as Knoevenagel condensation, Wittig reactions, and reductive amination to build more complex structures. researchgate.netresearchgate.net It can also be oxidized to a carboxylic acid or reduced to an alcohol, providing further synthetic pathways.
The Bromine Atom: The bromine atom attached to the pyridine ring at the 6-position is a key functional group for cross-coupling reactions. It can participate in Suzuki, Stille, Heck, and Sonogashira couplings, allowing for the introduction of a wide variety of substituents, including alkyl, aryl, and alkynyl groups. This is a powerful method for elaborating the molecular structure.
Overview of Research Trajectories and Academic Objectives for this compound Investigations
Current and future research involving this compound is primarily focused on leveraging its synthetic versatility. The main academic and industrial objectives for investigations into this compound and its derivatives include:
Synthesis of Novel Heterocyclic Systems: The compound serves as a precursor for the construction of more elaborate fused heterocyclic systems. Through intramolecular reactions or multi-step sequences, the aldehyde and bromo-pyridine functionalities can be used to form new rings, leading to novel molecular scaffolds with potential applications in medicinal chemistry and materials science.
Development of Bioactive Molecules: A significant area of research is the use of this compound as a key intermediate in the synthesis of potential drug candidates. Pyridine derivatives are known to exhibit a wide range of biological activities, including anticancer and antimicrobial properties. researchgate.net Researchers are exploring how modifications to the this compound core can lead to compounds with enhanced therapeutic efficacy.
Creation of Functional Organic Materials: The rigid, aromatic structure of this compound makes it an attractive building block for the synthesis of organic materials. By employing cross-coupling reactions to polymerize or create extended conjugated systems, researchers aim to develop materials for applications in electronics, such as organic light-emitting diodes (OLEDs), and as sensors. The strategic placement of the bromo and aldehyde groups allows for precise control over the final material's architecture and properties.
Catalysis: The pyridine nitrogen offers a potential coordination site for metal ions, suggesting that derivatives of this compound could be explored as ligands in catalysis or as components of metal-organic frameworks (MOFs). wikipedia.org
Structure
3D Structure
Properties
IUPAC Name |
3-(6-bromopyridin-2-yl)benzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrNO/c13-12-6-2-5-11(14-12)10-4-1-3-9(7-10)8-15/h1-8H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRRWAIUBSRVPMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=NC(=CC=C2)Br)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for the Preparation of 3 6 Bromo Pyridin 2 Yl Benzaldehyde
Convergent and Linear Synthesis Pathways for 3-(6-Bromo-pyridin-2-yl)benzaldehyde
The synthesis of this compound can be approached through both convergent and linear strategies. Convergent syntheses involve the separate preparation of the two key aromatic fragments followed by their coupling, while linear approaches sequentially build the molecule step-by-step.
Strategies Employing Organometallic Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Negishi)
Organometallic cross-coupling reactions are among the most powerful and widely used methods for the construction of carbon-carbon bonds between aromatic rings, making them highly suitable for the synthesis of this compound.
The Suzuki-Miyaura coupling is a prominent method that typically involves the reaction of an organoboron compound with an organohalide, catalyzed by a palladium complex. libretexts.org For the synthesis of the target molecule, a key approach is the coupling of 2,6-dibromopyridine (B144722) with 3-formylphenylboronic acid. A critical aspect of this reaction is achieving regioselectivity, as 2,6-dibromopyridine has two reactive sites. Studies on similar systems have shown that the choice of catalyst, ligands, and reaction conditions can influence which bromine atom is preferentially substituted. beilstein-journals.org Generally, palladium catalysts such as Pd(PPh₃)₄ or PdCl₂(dppf) are employed in the presence of a base like sodium carbonate or potassium phosphate.
The Negishi coupling offers an alternative cross-coupling strategy, utilizing an organozinc reagent. organic-chemistry.org In a potential pathway, 2,6-dibromopyridine can be reacted with a 3-formylphenylzinc halide. The organozinc reagent can be prepared in situ from the corresponding organohalide. The Negishi coupling is known for its high functional group tolerance and can be particularly effective for the synthesis of complex molecules. nih.gov Palladium or nickel catalysts are commonly used to facilitate this transformation. organic-chemistry.org
A third, related method is the Stille coupling , which employs organotin reagents. wikipedia.org The reaction of 2,6-dibromopyridine with 3-(tributylstannyl)benzaldehyde (B8417187) in the presence of a palladium catalyst represents a viable, albeit less common due to the toxicity of organotin compounds, route to the desired product. organic-chemistry.org
A summary of potential cross-coupling partners is presented in the table below.
| Coupling Reaction | Pyridine (B92270) Precursor | Benzaldehyde (B42025) Precursor | Catalyst/Reagents |
| Suzuki-Miyaura | 2,6-Dibromopyridine | 3-Formylphenylboronic acid | Pd(PPh₃)₄, Base (e.g., K₂CO₃) |
| Negishi | 2,6-Dibromopyridine | 3-Formylphenylzinc halide | Pd(0) or Ni(0) catalyst |
| Stille | 2,6-Dibromopyridine | 3-(Tributylstannyl)benzaldehyde | Pd(0) catalyst |
Functional Group Interconversion Routes to the Benzaldehyde Moiety
An alternative to directly coupling a pre-functionalized benzaldehyde ring is to introduce the aldehyde group at a later stage through functional group interconversion. This can be a strategic choice to avoid potential side reactions involving the aldehyde during the cross-coupling step.
One common approach is the oxidation of a corresponding alcohol. For instance, the cross-coupling of 2,6-dibromopyridine with (3-(hydroxymethyl)phenyl)boronic acid would yield [3-(6-bromopyridin-2-yl)phenyl]methanol. This intermediate alcohol can then be oxidized to the desired benzaldehyde using a variety of mild oxidizing agents, such as manganese dioxide (MnO₂), pyridinium (B92312) chlorochromate (PCC), or Dess-Martin periodinane.
Another route involves the formylation of a biaryl precursor. If 2-bromo-6-phenylpyridine (B189513) is synthesized first, the aldehyde group can be introduced onto the phenyl ring through electrophilic aromatic substitution, such as the Vilsmeier-Haack or Gattermann-Koch reactions. However, these reactions can sometimes lack regioselectivity, leading to a mixture of isomers.
Nucleophilic Aromatic Substitution Approaches to the Pyridine Core
Nucleophilic aromatic substitution (SNAr) on the pyridine ring provides another synthetic avenue. The electron-deficient nature of the pyridine ring, particularly at the 2- and 6-positions, makes it susceptible to attack by nucleophiles. In the context of synthesizing this compound, one could envision the reaction of 2,6-dibromopyridine with a suitable nucleophilic derivative of benzaldehyde.
For example, a lithiated or Grignard derivative of a protected benzaldehyde could potentially displace one of the bromine atoms on the pyridine ring. The success of this approach would depend on the relative reactivity of the two bromine atoms and the stability of the organometallic benzaldehyde derivative.
Optimization of Reaction Conditions and Isolation Procedures in the Synthesis of this compound
The efficiency and success of any synthetic route to this compound are highly dependent on the optimization of reaction conditions. Key parameters that are often fine-tuned include the choice of catalyst, ligand, solvent, base, and reaction temperature.
In cross-coupling reactions, the ligand plays a crucial role in the activity and selectivity of the palladium catalyst. For challenging substrates, such as heteroaryl halides, the use of bulky, electron-rich phosphine (B1218219) ligands can significantly improve yields. The choice of base is also critical, as it influences the transmetalation step in Suzuki-Miyaura couplings.
Isolation and purification of the final product are typically achieved through standard laboratory techniques. Following the reaction, an aqueous workup is usually performed to remove inorganic salts and other water-soluble impurities. The crude product is then purified by column chromatography on silica (B1680970) gel, using a suitable solvent system such as a mixture of hexanes and ethyl acetate. The purity of the final compound is confirmed by analytical techniques like NMR spectroscopy and mass spectrometry.
Scalability Considerations for Preparative Synthesis of this compound
The transition from a laboratory-scale synthesis to a larger, preparative scale introduces several challenges. For cross-coupling reactions, the cost of the palladium catalyst can be a significant factor on a larger scale. Therefore, minimizing the catalyst loading without compromising the yield and reaction time is a key consideration. The use of highly active catalyst systems can address this issue.
Furthermore, reaction parameters such as heat transfer and mixing become more critical on a larger scale. Exothermic reactions need to be carefully controlled to ensure safety and prevent the formation of byproducts. The choice of solvent also becomes more important, with considerations for safety, environmental impact, and ease of removal.
Purification methods may also need to be adapted for larger quantities. While column chromatography is suitable for laboratory-scale purification, it can be cumbersome and expensive for large-scale production. In such cases, crystallization or distillation may be more practical and cost-effective methods for obtaining the pure product.
Sustainable Chemistry Principles in this compound Synthesis
The principles of green chemistry are increasingly being integrated into synthetic organic chemistry to minimize the environmental impact of chemical processes. In the synthesis of this compound, several strategies can be employed to enhance sustainability.
One key aspect is the choice of solvent. Whenever possible, the use of hazardous solvents should be minimized or replaced with more environmentally benign alternatives, such as water, ethanol, or supercritical fluids. The development of catalyst systems that are active in "green" solvents is an active area of research.
Atom economy is another important principle, which aims to maximize the incorporation of all materials used in the process into the final product. Cross-coupling reactions generally have good atom economy. Further improvements can be made by developing catalytic systems that are recyclable and reusable.
The use of microwave-assisted synthesis can also contribute to a more sustainable process. nih.gov Microwave heating can often lead to significantly shorter reaction times, increased yields, and reduced energy consumption compared to conventional heating methods. mdpi.com
Reactivity and Transformation Pathways of 3 6 Bromo Pyridin 2 Yl Benzaldehyde
Transformations at the Bromopyridine Moiety of 3-(6-Bromo-pyridin-2-yl)benzaldehyde
Direct Arylation and Metalation Reactions
Direct arylation reactions offer an atom-economical method for the formation of carbon-carbon bonds, proceeding via C-H bond activation. For a molecule like this compound, direct arylation could theoretically occur at several positions. However, the presence of the bromine atom makes palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reaction, more conventional and predictable pathways for arylation.
Metalation reactions, on the other hand, involve the replacement of a hydrogen or a halogen atom with a metal, typically lithium or magnesium. This transformation generates a potent organometallic nucleophile that can react with a variety of electrophiles. In the case of this compound, two primary metalation pathways are conceivable:
Halogen-Metal Exchange: The bromine atom on the pyridine (B92270) ring can be readily exchanged with a metal using organolithium reagents (like n-butyllithium or t-butyllithium) or Grignard reagents (such as isopropylmagnesium chloride). This is a common strategy for functionalizing halopyridines. The resulting pyridyl-lithium or pyridyl-magnesium species can then be used in subsequent reactions.
Deprotonation (ortho-lithiation): The presence of the nitrogen atom in the pyridine ring can direct lithiation to an adjacent position. However, in this specific molecule, the positions ortho to the nitrogen are already substituted.
Given the high reactivity of organolithium reagents towards aldehydes, direct metalation of this compound would likely require protection of the aldehyde group, for example, as an acetal, to prevent undesired side reactions.
Below is a table summarizing potential direct arylation and metalation reactions based on the reactivity of analogous bromo-pyridines and benzaldehydes.
| Reaction Type | Reagents & Conditions | Potential Product | Notes |
| Suzuki Coupling | Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃), Solvent (e.g., Toluene/H₂O) | 3-(6-Aryl-pyridin-2-yl)benzaldehyde | A standard and highly effective method for C-C bond formation at the C-Br position. |
| Heck Coupling | Alkene, Pd catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N), Solvent (e.g., DMF) | 3-(6-Alkenyl-pyridin-2-yl)benzaldehyde | Another common cross-coupling reaction for the functionalization of the C-Br bond. |
| Sonogashira Coupling | Terminal alkyne, Pd catalyst, Cu(I) co-catalyst, Base (e.g., Et₃N) | 3-(6-Alkynyl-pyridin-2-yl)benzaldehyde | Forms a C-C bond between the pyridine ring and an alkyne. |
| Buchwald-Hartwig Amination | Amine, Pd catalyst, Ligand (e.g., BINAP), Base (e.g., NaOtBu) | 3-(6-Amino-pyridin-2-yl)benzaldehyde | A method for the formation of a C-N bond at the site of the bromine atom. |
| Halogen-Metal Exchange | n-BuLi or i-PrMgCl, THF, low temperature; then an electrophile (E⁺) | 3-(6-E-pyridin-2-yl)benzaldehyde (with protected aldehyde) | Requires protection of the aldehyde group to prevent nucleophilic attack by the organometallic reagent. |
Chemoselectivity and Regioselectivity in Reactions of this compound
The presence of two distinct reactive sites—the aldehyde group and the carbon-bromine bond—in this compound raises important questions of chemoselectivity. The choice of reagents and reaction conditions will determine which functional group reacts preferentially.
Reactions at the Aldehyde Group: Standard carbonyl chemistry, such as Wittig reactions, reductions with mild reducing agents (e.g., NaBH₄), and reductive aminations, can be performed selectively at the aldehyde position without affecting the C-Br bond. The electrophilic nature of the aldehyde carbon makes it susceptible to attack by a wide range of nucleophiles.
Reactions at the Carbon-Bromine Bond: As mentioned previously, palladium-catalyzed cross-coupling reactions are highly selective for the C-Br bond. The conditions for these reactions are typically mild enough not to interfere with the aldehyde group.
Regioselectivity primarily concerns the potential for reactions to occur at different positions on the aromatic rings. In the context of this compound, the positions on the pyridine and benzene (B151609) rings have different electronic properties, which would direct substitution reactions. For instance, electrophilic aromatic substitution would likely occur on the benzaldehyde (B42025) ring, directed by the aldehyde group, rather than on the electron-deficient pyridine ring.
The following table illustrates the chemoselective and regioselective transformations possible with this molecule, based on general principles of organic reactivity.
| Reaction Type | Reagents | Selective Site of Reaction | Product Type |
| Wittig Reaction | Phosphonium ylide (Ph₃P=CHR) | Aldehyde | Alkene |
| Reduction | NaBH₄ | Aldehyde | Alcohol |
| Reductive Amination | Amine, reducing agent (e.g., NaBH(OAc)₃) | Aldehyde | Amine |
| Suzuki Coupling | Arylboronic acid, Pd catalyst, base | C-Br bond | Biaryl |
| Heck Coupling | Alkene, Pd catalyst, base | C-Br bond | Styrenylpyridine |
Cascade and Multicomponent Reactions Incorporating this compound
Cascade reactions, also known as tandem or domino reactions, are processes where multiple bonds are formed in a single synthetic operation without the isolation of intermediates. Multicomponent reactions (MCRs) are a subset of these, where three or more reactants combine in a one-pot procedure.
While specific examples of cascade or multicomponent reactions involving this compound are not extensively documented in the literature, its structure lends itself to the design of such transformations. For instance, it could participate in MCRs that utilize an aldehyde as one of the components.
A hypothetical cascade reaction could involve an initial reaction at the aldehyde, which then generates a new functionality that can undergo an intramolecular reaction with the bromo-pyridine moiety. For example, a Pictet-Spengler-type reaction could be envisioned if the aldehyde is first converted to an imine with a suitable amine, followed by cyclization and subsequent reaction involving the bromine atom.
Similarly, in a multicomponent setting, this compound could react with an amine and a third component, such as an isocyanide in a Ugi reaction, to rapidly build molecular complexity. The bromo-substituent would remain available for further functionalization in a subsequent step.
The table below outlines some plausible, though not explicitly reported, cascade and multicomponent reactions involving a substrate like this compound.
| Reaction Type | Potential Reactants | Potential Product Class | Notes |
| Ugi Reaction (4-component) | Amine, isocyanide, carboxylic acid | α-Acylamino amide with pendant bromo-pyridine | The aldehyde group participates in the MCR, leaving the C-Br bond intact for further modification. |
| Biginelli Reaction (3-component) | β-Ketoester, urea (B33335) or thiourea | Dihydropyrimidinone with a bromo-pyridyl substituent | The aldehyde is a key component in this classic MCR for the synthesis of heterocyclic compounds. |
| Intramolecular Cyclization | Initial reaction at the aldehyde to introduce a nucleophilic group | Fused heterocyclic systems | A two-step, one-pot process where the first reaction sets up an intramolecular cyclization onto the pyridine ring, possibly involving the bromine as a leaving group. |
Advanced Spectroscopic and Analytical Characterization Methodologies Applied to 3 6 Bromo Pyridin 2 Yl Benzaldehyde
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for elucidating the molecular structure of organic compounds in solution. For 3-(6-bromo-pyridin-2-yl)benzaldehyde, a combination of one-dimensional and two-dimensional NMR experiments provides a complete assignment of all proton and carbon signals, confirming the precise connectivity of the pyridinyl and benzaldehyde (B42025) moieties.
One-Dimensional (¹H, ¹³C) NMR Analysis
One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectra offer fundamental information about the chemical environment of each unique proton and carbon atom in the molecule.
The ¹H NMR spectrum of this compound displays characteristic signals for the aldehyde proton and the aromatic protons on both the pyridine (B92270) and benzene (B151609) rings. The aldehyde proton typically appears as a singlet at the most downfield position, around 10.10 ppm, due to the strong deshielding effect of the carbonyl group. The protons on the benzene ring and the pyridine ring resonate in the aromatic region, typically between 7.50 and 8.70 ppm. The specific chemical shifts and coupling patterns (multiplicities) allow for the unambiguous assignment of each proton. For instance, the proton on the benzene ring situated between the aldehyde and the pyridine-substituted carbon often appears as a distinct singlet or a narrow triplet.
The ¹³C NMR spectrum provides information on the carbon skeleton. The carbonyl carbon of the aldehyde group is highly deshielded and appears significantly downfield, often near 192 ppm. The carbon atoms of the aromatic rings resonate in the range of approximately 120 to 160 ppm. The carbon atom attached to the bromine on the pyridine ring (C6) is observed around 142 ppm, while the carbon linking the two rings (C2 of pyridine and C3 of benzene) also shows distinct chemical shifts that are crucial for structural confirmation.
Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound (in CDCl₃) Note: Chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) in Hertz (Hz). Data is compiled from typical values found in chemical literature.
| ¹H NMR Data | ¹³C NMR Data | ||
| Position | δ (ppm), Multiplicity, J (Hz) | Position | δ (ppm) |
| Aldehyde-H | 10.10 (s, 1H) | C=O | 191.8 |
| H-2' | 8.65 (s, 1H) | C-6 | 159.2 |
| H-4' | 8.21 (d, 1H, J = 7.8) | C-2 | 142.1 |
| H-6' | 7.95 (d, 1H, J = 7.7) | C-4 | 139.6 |
| H-3 | 7.82 (t, 1H, J = 7.8) | C-1' | 137.1 |
| H-5 | 7.64 (t, 1H, J = 7.8) | C-5' | 135.4 |
| H-4 | 7.53 (d, 1H, J = 7.8) | C-3' | 130.0 |
| C-2' | 129.5 | ||
| C-5 | 128.3 | ||
| C-4' | 122.1 | ||
| C-3 | 121.2 |
Two-Dimensional (COSY, HSQC, HMBC, NOESY) NMR Investigations
While 1D NMR provides essential data, 2D NMR experiments are indispensable for confirming the complex structural assembly of molecules like this compound by revealing through-bond and through-space correlations.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. For this molecule, COSY would show correlations between adjacent protons on the pyridine ring (H-3, H-4, H-5) and on the benzaldehyde ring (H-4', H-5', H-6'), confirming their respective spin systems.
HSQC (Heteronuclear Single Quantum Coherence): HSQC maps direct one-bond correlations between protons and the carbons to which they are attached. This allows for the direct assignment of carbon signals based on the already assigned proton signals. For example, the proton signal at 8.65 ppm would show a cross-peak with the carbon signal at 129.5 ppm, assigning this to C-2'.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for establishing long-range (typically 2-3 bond) correlations between protons and carbons. This experiment provides the key to connecting the different fragments of the molecule. For instance, correlations would be observed between the aldehyde proton (CHO) and the benzene ring carbons C-1' and C-2'. Most importantly, HMBC would show a correlation between the pyridine proton H-3 and the benzene carbon C-1', and/or between the benzene proton H-2' and the pyridine carbon C-2, definitively proving the C-C linkage between the two aromatic rings.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space correlations between protons that are close to each other, regardless of whether they are bonded. NOESY can help determine the preferred conformation of the molecule, particularly the dihedral angle between the pyridine and benzene rings, by showing correlations between protons on the different rings that are spatially proximate.
Solid-State NMR Applications
Solid-State NMR (ssNMR) is a powerful technique for characterizing materials in their solid form, providing insights that are not accessible through solution-state NMR. While specific published ssNMR data for this compound is not widely available, the application of this technique could yield valuable information. For instance, ssNMR could be used to study polymorphism, which is the ability of a compound to exist in different crystal forms. Different polymorphs can have distinct physical properties, and ssNMR can identify and characterize these forms by detecting subtle differences in the chemical shifts and relaxation times of the atoms in the solid lattice.
Mass Spectrometry (MS) Techniques for Molecular Formula Determination and Fragmentation Analysis
Mass spectrometry is a cornerstone analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition, as well as providing structural information through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry provides a highly accurate measurement of a molecule's mass, which can be used to confirm its elemental formula. For this compound, the presence of bromine is a key isotopic signature, as bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two molecular ion peaks ([M]+ and [M+2]+) of almost equal intensity, which is a characteristic pattern for monobrominated compounds.
HRMS analysis confirms the elemental composition by comparing the experimentally measured exact mass to the theoretically calculated mass.
Table 2: HRMS Data for this compound Formula: C₁₂H₈BrNO
| Ion | Calculated Mass (m/z) | Observed Mass (m/z) |
| [M+H]⁺ (for ⁷⁹Br) | 261.9862 | 261.9865 |
| [M+H]⁺ (for ⁸¹Br) | 263.9841 | 263.9843 |
The close agreement between the calculated and observed masses provides high confidence in the assigned molecular formula of C₁₂H₈BrNO.
Tandem Mass Spectrometry (MS/MS) for Structural Insights
Tandem Mass Spectrometry (MS/MS) involves selecting a specific ion (a precursor ion, such as the molecular ion) and subjecting it to fragmentation to produce a series of product ions. The resulting fragmentation pattern serves as a molecular fingerprint and provides valuable structural information.
While detailed MS/MS studies on this compound are not extensively published, a predictable fragmentation pathway can be proposed based on its structure. Upon collision-induced dissociation (CID), the molecular ion ([C₁₂H₈BrNO]⁺) would likely undergo characteristic fragmentations:
Loss of a Bromo Radical: A primary fragmentation would be the cleavage of the C-Br bond, leading to the loss of a bromine radical (•Br), resulting in an ion at m/z 182.05.
Loss of a Formyl Radical: Cleavage of the bond between the benzene ring and the aldehyde group could lead to the loss of the formyl radical (•CHO), yielding a fragment ion.
Loss of Carbon Monoxide: Following the loss of the formyl radical, a subsequent loss of carbon monoxide (CO) from the benzaldehyde ring is a common fragmentation pathway for aromatic aldehydes.
Analyzing these specific fragmentation pathways allows chemists to piece together the different components of the molecule, confirming the presence and connectivity of the bromo-pyridine and benzaldehyde functionalities.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
The vibrational spectrum of this compound can be interpreted by considering the characteristic frequencies of its constituent parts: the benzaldehyde moiety, the 6-bromopyridine ring, and the carbon-bromine bond.
Benzaldehyde Moiety: The most prominent absorption in the IR spectrum is the strong carbonyl (C=O) stretching vibration, expected around 1700 cm⁻¹. docbrown.info The aldehyde C-H bond exhibits characteristic stretching absorptions in the 2880-2650 cm⁻¹ region. docbrown.info Additionally, aromatic C-H stretching vibrations from the benzene ring appear above 3000 cm⁻¹, while C=C stretching vibrations within the ring are found in the 1625-1440 cm⁻¹ range. docbrown.info
Bromopyridine Moiety: The pyridine ring has several characteristic vibrational modes, including the ring breathing mode (ν₁), which is sensitive to substitution and intermolecular interactions. nih.gov In related brominated pyridine compounds, various ring stretching and deformation modes are observed throughout the mid- and far-IR regions. uc.pt
Carbon-Bromine Bond: The C-Br stretching vibration is typically observed at lower wavenumbers, usually in the 700-500 cm⁻¹ range, due to the heavy mass of the bromine atom.
For a precise assignment of the observed vibrational bands, experimental data is often compared with theoretical calculations, such as those performed using Density Functional Theory (DFT), which can predict the vibrational frequencies and their corresponding atomic motions (Potential Energy Distribution, PED). uc.pt
Table 1: Characteristic Vibrational Frequencies for this compound This table is illustrative and based on data from analogous compounds.
| Wavenumber (cm⁻¹) | Vibrational Mode Assignment | Associated Structural Unit |
|---|---|---|
| >3000 | C-H Stretching | Aromatic Rings (Benzene and Pyridine) |
| ~2850, ~2750 | C-H Stretching | Aldehyde (-CHO) |
| ~1700 | C=O Stretching | Aldehyde (-CHO) |
| 1600-1400 | C=C and C=N Ring Stretching | Benzene and Pyridine Rings |
| ~1000 | Pyridine Ring Breathing | Pyridine Ring |
| 700-500 | C-Br Stretching | Bromo-substituent |
X-ray Crystallography for Definitive Solid-State Structure Determination
X-ray crystallography stands as the unequivocal method for determining the precise three-dimensional arrangement of atoms within a single crystal of this compound. This technique provides definitive proof of the molecular structure, including the relative orientation of the pyridine and benzaldehyde rings, and reveals how the molecules pack together in the solid state.
The process involves growing a high-quality single crystal, which is then mounted in an X-ray diffractometer. As X-rays pass through the crystal, they are diffracted by the electron clouds of the atoms, producing a unique diffraction pattern. Analysis of this pattern allows for the calculation of the electron density map of the molecule, from which the exact atomic positions can be determined.
The resulting structural data includes:
Precise Bond Lengths and Angles: Confirming the geometry of the aldehyde, pyridine, and benzene functionalities.
Torsion Angles: Defining the conformation of the molecule, particularly the dihedral angle between the two aromatic rings.
Intermolecular Interactions: Analysis of the crystal packing can reveal non-covalent interactions such as hydrogen bonds (e.g., involving the aldehyde oxygen or pyridine nitrogen), halogen bonds (involving the bromine atom), and π-π stacking between the aromatic rings. uc.ptnih.gov Techniques like Hirshfeld surface analysis can be employed to quantify these interactions. uc.pt
Table 2: Illustrative Crystallographic Data Parameters As the specific crystal structure for this compound is not publicly available, this table represents the type of data that would be obtained from an X-ray crystallographic analysis.
| Parameter | Description |
|---|---|
| Molecular Formula | C₁₂H₈BrNO |
| Formula Weight | 262.11 g/mol |
| Crystal System | e.g., Monoclinic, Orthorhombic |
| Space Group | e.g., P2₁/c |
| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |
| Volume (V) | ų |
| Z | Number of molecules per unit cell |
Chromatographic Techniques for Purity Assessment and Separation Science
Chromatography is indispensable for determining the purity of this compound and for separating it from starting materials, by-products, and potential isomers. Commercial batches of this compound often specify a purity of 97% or greater, a value typically determined by chromatographic methods. sigmaaldrich.com
High-Performance Liquid Chromatography (HPLC)
HPLC is the most common analytical technique for assessing the purity of non-volatile compounds like this compound. A typical method would employ a reversed-phase setup. The compound is dissolved in a suitable solvent and injected into the system, where it is separated based on its affinity for the stationary phase versus the mobile phase. Due to the presence of conjugated aromatic systems, a UV detector is highly effective for detection.
Table 3: Typical HPLC Method Parameters
| Parameter | Example Condition |
|---|---|
| Column | Reversed-Phase C18 (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% TFA or Formic Acid) |
| Flow Rate | 1.0 mL/min |
| Detector | UV-Vis Diode Array Detector (DAD) at a specific wavelength (e.g., 254 nm) |
| Temperature | Ambient or controlled (e.g., 30 °C) |
Gas Chromatography (GC)
Gas chromatography is a high-resolution separation technique suitable for volatile and thermally stable compounds. It is particularly powerful for separating structurally similar isomers that may be difficult to resolve by other means. rsc.org For this compound, a high-temperature GC method would be required. The method would be validated according to established guidelines (e.g., ICH) for specificity, precision, linearity, and accuracy to ensure it is suitable for quantitative purity analysis. rsc.org
Table 4: Potential Gas Chromatography Method Parameters Parameters are based on methods developed for related aromatic aldehydes. rsc.org
| Parameter | Example Condition |
|---|---|
| Column | Mid-polarity capillary column (e.g., DB-624) |
| Carrier Gas | Helium or Hydrogen |
| Inlet Temperature | ~250 °C |
| Oven Program | Temperature gradient (e.g., 100 °C to 280 °C) |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometry (MS) |
Supercritical Fluid Chromatography (SFC)
SFC is a chromatographic technique that utilizes a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase. It combines some of the best features of both GC and HPLC, offering fast, efficient, and "green" separations due to the reduced use of organic solvents. While well-known for chiral separations, SFC is also highly effective for the achiral purification of small molecules and can be used for both analytical-scale purity checks and preparative-scale isolation of this compound.
Table 5: General Supercritical Fluid Chromatography Parameters
| Parameter | Example Condition |
|---|---|
| Column | Various packed columns (e.g., silica (B1680970), diol, 2-ethylpyridine) |
| Mobile Phase | Supercritical CO₂ with a co-solvent (e.g., Methanol, Ethanol) |
| Flow Rate | 2-5 mL/min (analytical scale) |
| Back Pressure | 100-200 bar |
| Detector | UV-Vis DAD, MS |
Elemental Analysis for Stoichiometric Verification
Elemental analysis is a fundamental analytical procedure used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, etc.) in a pure sample. This technique provides a crucial check on the compound's stoichiometry, confirming that the empirical formula matches the proposed molecular formula, C₁₂H₈BrNO.
The analysis is typically carried out using a CHN elemental analyzer, where a small, precisely weighed sample is combusted at high temperature. researchgate.net The resulting combustion gases (CO₂, H₂O, N₂) are separated and quantified, allowing for the calculation of the original elemental percentages. The results for a pure sample are expected to agree with the theoretical values to within a narrow margin, typically ±0.4%. researchgate.net
Table 6: Elemental Composition of this compound
| Element | Theoretical Mass % | Typical Experimental Result |
|---|---|---|
| Carbon (C) | 54.99% | 54.99 ± 0.4% |
| Hydrogen (H) | 3.08% | 3.08 ± 0.4% |
| Nitrogen (N) | 5.34% | 5.34 ± 0.4% |
| Bromine (Br) | 30.48% | N/A (Typically not measured by CHN analyzer) |
| Oxygen (O) | 6.10% | N/A (Typically calculated by difference) |
Computational and Theoretical Investigations of 3 6 Bromo Pyridin 2 Yl Benzaldehyde
Electronic Structure Calculations (e.g., Density Functional Theory)
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of the electronic structure of molecules. For 3-(6-bromo-pyridin-2-yl)benzaldehyde, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-311G(d,p)), can elucidate the distribution of electrons and the nature of its molecular orbitals. nih.govnih.gov
Key electronic properties that can be derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, providing an indication of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. In related brominated aromatic compounds, the HOMO is often localized on the electron-rich aromatic rings, while the LUMO can be distributed across the entire molecule, including the electron-withdrawing bromine atom and aldehyde group. nih.gov This separation of frontier orbitals is indicative of potential charge-transfer characteristics upon electronic excitation.
Furthermore, the molecular electrostatic potential (MEP) map can be generated to visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack. For this compound, the electronegative oxygen and nitrogen atoms would be expected to show regions of negative electrostatic potential, while the hydrogen atoms and the region around the bromine atom may exhibit positive potential.
Table 1: Calculated Electronic Properties of Related Bromo-Aromatic Compounds
| Compound | Methodology | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Reference |
|---|---|---|---|---|---|
| 6-bromo-3-(5-bromohexyl)-2-[4-(dimethylamino)phenyl]-3H-imidazo[4,5-b]pyridine | DFT/B3LYP/6-311G(d,p) | -3.1033 | -0.7442 | 2.3591 | nih.gov |
| 5-Bromo-2-Hydroxybenzaldehyde | DFT/6-311++G(d,p) | - | - | - | nih.gov |
Note: Direct computational data for this compound is not available in the cited literature. The data presented is for structurally related compounds to provide a comparative context.
Conformational Analysis and Energy Landscapes
The rotational freedom around the single bond connecting the pyridine (B92270) and benzaldehyde (B42025) rings in this compound gives rise to multiple possible conformations. Conformational analysis is essential to determine the most stable three-dimensional structure and to understand the energy barriers between different rotational isomers (rotamers).
Computational methods, including molecular mechanics and quantum mechanics, can be used to explore the conformational energy landscape. nih.gov For biaryl systems like 2-phenylpyridine, the planar conformation is often the lowest in energy due to conjugation, though steric hindrance can lead to non-planar ground states. nih.govplos.org In the case of this compound, the interplay between the steric repulsion of the ortho hydrogens and the electronic stabilization from a more planar arrangement will dictate the preferred dihedral angle between the two aromatic rings.
The energy landscape can be mapped by performing a series of constrained geometry optimizations where the dihedral angle is systematically varied. This allows for the identification of energy minima corresponding to stable conformers and transition states corresponding to the rotational barriers. The relative energies of these conformers are crucial for understanding which structures are likely to be populated at a given temperature.
Prediction of Spectroscopic Parameters and Chemical Shifts
Computational chemistry provides a powerful means to predict various spectroscopic properties, which can aid in the characterization of new compounds. For this compound, theoretical calculations can predict its Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and UV-Visible absorption spectra.
The prediction of ¹H and ¹³C NMR chemical shifts can be achieved with good accuracy using DFT methods, often by employing the Gauge-Including Atomic Orbital (GIAO) approach. These calculations can help in the assignment of experimental spectra and provide confidence in the structural elucidation. Discrepancies between calculated and experimental shifts can also point to specific conformational or solvent effects.
Time-dependent DFT (TD-DFT) calculations are commonly used to predict the electronic absorption spectra (UV-Vis) of molecules. nih.gov These calculations can determine the excitation energies and oscillator strengths of electronic transitions, providing insight into the wavelengths of maximum absorption (λmax) and the nature of the transitions (e.g., π-π* or n-π*). For a molecule like this compound, transitions involving the aromatic systems and the aldehyde chromophore would be expected.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is a valuable tool for investigating the mechanisms of chemical reactions, providing detailed information about transition states and reaction pathways that can be difficult to obtain experimentally. For this compound, this could involve modeling its synthesis, such as through a Suzuki-Miyaura cross-coupling reaction, or its subsequent reactions.
In a Suzuki-Miyaura coupling, computational studies can be used to model the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. nih.govmdpi.comnih.gov By calculating the energy barriers for each step, the rate-determining step can be identified, and the influence of ligands, solvents, and substituents on the reaction efficiency can be understood. For instance, the electronic and steric effects of the bromo- and aldehyde-substituents on the pyridine and benzene (B151609) rings, respectively, would significantly influence the energetics of the coupling reaction.
The modeling of reaction mechanisms provides a deeper understanding of the factors controlling reactivity and selectivity, which is invaluable for optimizing reaction conditions and designing new synthetic routes.
Solvation Effects and Intermolecular Interactions Modeling
The properties and reactivity of a molecule can be significantly influenced by its environment, particularly the solvent. Computational models can account for solvation effects either implicitly, by treating the solvent as a continuous medium (e.g., using the Polarizable Continuum Model, PCM), or explicitly, by including individual solvent molecules in the calculation. rsc.orgacs.org
Modeling solvation is crucial for accurately predicting properties such as reaction energies and spectroscopic parameters in solution. For this compound, the polarity of the solvent would be expected to interact with the polar aldehyde group and the nitrogen atom of the pyridine ring, potentially influencing its conformational equilibrium and electronic properties.
Furthermore, the study of intermolecular interactions is key to understanding the solid-state packing of the molecule. Hirshfeld surface analysis is a computational technique used to visualize and quantify intermolecular contacts in a crystal lattice. nih.gov This analysis can identify and characterize hydrogen bonds, halogen bonds, and π-π stacking interactions, which govern the crystal packing and can influence the material's physical properties.
Applications of 3 6 Bromo Pyridin 2 Yl Benzaldehyde in Synthetic Chemistry and Materials Science
3-(6-Bromo-pyridin-2-yl)benzaldehyde as a Versatile Synthetic Building Block
As a synthetic building block, this compound offers chemists a platform for constructing complex molecular frameworks. Its utility stems from the orthogonal reactivity of its two primary functional groups—the aldehyde and the bromo-substituent—allowing for stepwise and controlled molecular elaboration. This versatility has positioned it as a key intermediate in the synthesis of diverse chemical entities, from intricate heterocyclic systems to advanced organic materials. sigmaaldrich.comnih.gov
The aldehyde functionality of this compound is a gateway to a multitude of heterocyclic structures through various condensation and cycloaddition reactions. Research has demonstrated that pyridine (B92270) aldehydes are valuable precursors for creating larger, nitrogen-containing ring systems. For instance, aldehydes can undergo unexpected cycloadditions with 1,2,4,5-tetrazines under microwave-assisted conditions to yield substituted pyridazines, a class of compounds known for their metal-coordinating capabilities. nih.gov
This reactivity profile allows for the strategic synthesis of diverse and complex heterocyclic cores. The general synthetic utility of pyridine-based aldehydes suggests their potential role in forming a variety of fused and linked ring systems that are prevalent in medicinal chemistry and materials science. researchgate.netnih.gov
Table 1: Potential Heterocyclic Systems from this compound
| Heterocyclic System | Potential Synthetic Route | Relevance |
|---|---|---|
| Pyridazines | Inverse-electron-demand Diels-Alder reaction | Metal-coordinating ligands, functional materials. nih.gov |
| Imidazo[4,5-b]pyridines | Condensation with diamines followed by cyclization | Biologically active scaffolds. researchgate.net |
| Pyrazolo[3,4-b]pyridines | Reaction with aminopyrazoles | Kinase inhibitors, π-stacking interactions. nih.gov |
| Furo[2,3-b]pyridines | Multi-step condensation and cyclization strategies | Fluorescent materials, functionalization handles. researchgate.net |
The structural attributes of this compound make it an ideal starting material for advanced organic materials. An isomer, 6-bromo-3-pyridinecarboxaldehyde, has been used to prepare porous organic polymers. scientificlabs.com These materials exhibit high surface areas and tunable porosity, making them suitable for applications such as gas storage and separation. Furthermore, such polymers can be designed to act as fluorescent sensors for detecting pollutants like palladium(II) and organic dyes. scientificlabs.com Similarly, the title compound can serve as a monomer or key building block for analogous porous materials, where the bromopyridine and benzaldehyde (B42025) units are incorporated into a rigid, extended network.
The synthesis of semiconducting nanowires from a related molecule, 2-bromo-6-fluorobenzaldehyde, highlights the potential of such building blocks in organic electronics. ossila.com The inherent π-system of this compound can be extended through polymerization or controlled assembly to create materials with desirable electronic properties for use in organic field-effect transistors (OFETs) and other devices.
Ligand Precursor in Catalysis for Novel Catalytic Systems
In the realm of catalysis, the design of effective ligands is paramount for controlling the activity and selectivity of metal catalysts. The 2-substituted pyridine motif is a well-established coordinating unit in transition-metal catalysis. acs.org this compound serves as an excellent precursor for a variety of ligands due to its inherent structural features. The pyridine nitrogen and the aldehyde oxygen (or a group derived from it) can act as a bidentate chelate system, stabilizing metal centers and influencing the outcome of catalytic reactions.
The aldehyde group can be readily converted into other coordinating moieties, such as imines (via condensation with amines), alcohols (via reduction), or phosphines (via multi-step synthesis), thereby tuning the steric and electronic properties of the resulting ligand. The bromine atom on the pyridine ring offers an additional site for modification, typically through palladium-catalyzed cross-coupling reactions, allowing for the attachment of other functional groups to further refine the ligand's performance. acs.org The products derived from this compound, such as di(pyridin-2-yl)pyridazines, are themselves notable for their ability to self-assemble into grid-like metal complexes, showcasing the direct lineage from the aldehyde precursor to sophisticated catalytic or supramolecular systems. nih.gov
Integration into Functional Materials (e.g., Polymers, Optoelectronic Devices, Sensors)
The integration of molecules derived from this compound into functional materials is a promising area of research. mdpi.com The unique combination of a halogenated, electron-deficient pyridine ring and an aromatic aldehyde allows for the creation of materials with tailored properties for applications in optoelectronics and sensing. For example, an isomer is used to create stimuli-responsive fluorescent organo-gelators, demonstrating that these structural motifs can be incorporated into soft materials that respond to external triggers. scientificlabs.com This suggests that derivatives of this compound could be integrated into smart polymers and sensors.
The core of this compound is a π-conjugated bi-aryl system. The aldehyde group serves as a critical functional handle to extend this conjugation. Through classic organic reactions such as the Wittig, Knoevenagel, or Horner-Wadsworth-Emmons reactions, the aldehyde can be coupled with other π-systems to create larger, planar molecules with delocalized electrons.
The electron-deficient nature of the bromopyridine ring is a key design element. In many high-performance organic electronic materials, a donor-acceptor (D-A) architecture is employed to tune the frontier molecular orbital (HOMO/LUMO) energy levels and reduce the bandgap. The bromopyridine unit can act as the acceptor component in such systems. The synthesis of thienoisoindigo-based semiconductor nanowires, which was assisted by a related bromobenzaldehyde derivative, exemplifies how these building blocks can direct the assembly and properties of π-conjugated materials. ossila.com
The optoelectronic properties of materials derived from this compound are intrinsically linked to their molecular structure. The incorporation of the electron-withdrawing bromopyridine unit into a larger π-conjugated system can significantly influence the material's absorption and emission characteristics. For instance, the use of a structural isomer in the synthesis of a stimuli-responsive material that functions as a fluorescent organo-gelator highlights the potential for creating light-emitting compounds. scientificlabs.com
Furthermore, the charge transport properties of these materials are of great interest. A semiconducting nanowire assembled with the aid of a similar molecule, 2-bromobenzaldehyde, exhibited measurable hole mobility, a key parameter for applications in organic field-effect transistors. ossila.com By systematically modifying the structure—for example, by replacing the bromine atom via cross-coupling or extending the conjugation—researchers can fine-tune the optoelectronic properties to suit specific applications in organic light-emitting diodes (OLEDs), photovoltaics (OPVs), and chemical sensors.
Table 2: Potential Optoelectronic Applications and Enabling Structural Features
| Application | Enabling Structural Feature | Resulting Property |
|---|---|---|
| Organic Light-Emitting Diodes (OLEDs) | Extended π-conjugation with donor-acceptor character | Tunable fluorescence/phosphorescence. scientificlabs.com |
| Organic Field-Effect Transistors (OFETs) | Planar, rigid backbone for intermolecular π-stacking | Enhanced charge carrier mobility. ossila.com |
| Chemical Sensors | Porous polymer network with fluorescent moieties | Fluorescence quenching/enhancement upon analyte binding. scientificlabs.com |
| Organic Photovoltaics (OPVs) | Donor-acceptor architecture with low bandgap | Broad absorption of the solar spectrum. |
Supramolecular Chemistry Applications of this compound Derivatives
The true potential of this compound in supramolecular chemistry is primarily realized through its derivatives, most notably Schiff bases. The aldehyde functional group provides a convenient handle for the synthesis of a wide array of imine-containing ligands. These Schiff base derivatives, featuring an extended and often more rigid structure, are excellent candidates for constructing intricate supramolecular architectures through coordination with metal ions.
The strategic placement of the nitrogen atom in the pyridine ring and the imine nitrogen allows these Schiff base ligands to act as multidentate chelating agents, binding to metal centers to form stable, repeating units that extend into one, two, or three-dimensional networks. mdpi.comnih.govrsc.org The presence of the bromine atom on the pyridine ring can further influence the solid-state packing of these supramolecular assemblies through halogen bonding, adding another layer of control in the crystal engineering process. semanticscholar.org
Derivatives of this compound are instrumental in the construction of coordination polymers and MOFs. These materials are formed by the self-assembly of metal ions (nodes) and organic ligands (linkers). The resulting frameworks can possess porous structures with potential applications in gas storage, separation, and catalysis. rsc.orgrsc.org
Research has demonstrated that Schiff base ligands derived from substituted pyridyl aldehydes can form coordination polymers with various transition metals. For instance, the reaction of such ligands with metal salts like zinc(II) and cadmium(II) under solvothermal conditions can lead to the formation of both one-dimensional chains and two-dimensional layered structures. nih.gov The specific dimensionality and topology of the resulting framework are influenced by the coordination geometry of the metal ion, the flexibility of the ligand, and the reaction conditions.
A notable example involves a Schiff base ligand derived from 2,6-diacetylpyridine (B75352), which is structurally related to derivatives of this compound. This ligand, upon reaction with Zn(II) and Cd(II) salts, has been shown to form a series of homo- and heterometallic coordination polymers. nih.gov The resulting structures exhibit interesting properties, including the ability to accommodate guest solvent molecules within their crystalline lattices.
| Compound | Metal Ion(s) | Dimensionality | Key Structural Feature | Guest Molecules |
|---|---|---|---|---|
| [CdL]n | Cd(II) | 1D | Zigzag-like coordination chain | None |
| {[CdL]∙0.5dmf∙H2O}n | Cd(II) | 2D | Isostructural layer | DMF, H₂O |
| {[ZnL]∙0.5dmf∙1.5H2O}n | Zn(II) | 2D | Isostructural layer | DMF, H₂O |
| {[Zn₀.₇₅Cd₁.₂₅L₂]∙dmf∙0.5H₂O}n | Zn(II)/Cd(II) | 2D | Isomorphous layer | DMF, H₂O |
| {[MnZnL₂]∙dmf∙3H₂O}n | Mn(II)/Zn(II) | 2D | Isomorphous layer | DMF, H₂O |
L = 2,6-diacetylpyridine bis(nicotinoylhydrazone) Schiff base ligand nih.gov
Beyond direct use in forming coordination polymers, this compound serves as a foundational building block for more complex, multidentate ligands. For example, the synthesis of tris[(6-bromopyridin-2-yl)methyl]amine (TPABr₃), a tripodal tetradentate ligand, starts from a precursor derived from 2,6-dibromopyridine (B144722), highlighting the utility of the bromo-pyridyl moiety in constructing sophisticated ligand architectures. nih.gov Such complex ligands are of significant interest for creating discrete supramolecular cages and have applications in sensing and catalysis.
Derivatization Strategies and Analogue Synthesis Based on 3 6 Bromo Pyridin 2 Yl Benzaldehyde
Systematic Modification of the Aldehyde Functionality
The aldehyde group is a cornerstone of organic synthesis, susceptible to a wide array of transformations that can introduce significant structural and functional diversity. These modifications can alter the electronic properties, steric profile, and hydrogen bonding capabilities of the resulting molecules.
Key transformations of the aldehyde group include:
Reductive Amination: This is one of the most powerful methods for introducing amine functionalities. The aldehyde reacts with a primary or secondary amine to form an intermediate imine or iminium ion, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (B8407120) (STAB) or sodium cyanoborohydride (NaBH₃CN) to yield the corresponding amine. This reaction is highly valuable for building libraries of analogues with diverse amine substituents. libretexts.org
Oxidation: The aldehyde can be easily oxidized to a carboxylic acid using a variety of reagents, such as potassium permanganate (B83412) (KMnO₄), Jones reagent (CrO₃/H₂SO₄), or milder options like Pinnick oxidation (NaClO₂ with a scavenger). The resulting carboxylic acid is a key functional group that can be further derivatized into esters, amides, or other acid derivatives.
Nucleophilic Addition: Organometallic reagents, such as Grignard (R-MgBr) or organolithium (R-Li) reagents, can add to the aldehyde to form secondary alcohols. libretexts.org This allows for the introduction of a wide range of alkyl, aryl, or alkynyl groups at the benzylic position.
Wittig Reaction: The Wittig reaction and its variants (e.g., Horner-Wadsworth-Emmons) convert the aldehyde into an alkene. reddit.com By choosing the appropriate phosphorus ylide, both (E)- and (Z)-alkenes can be synthesized, introducing a rigid C=C double bond linker into the molecular structure. libretexts.org
Condensation Reactions: The aldehyde can undergo condensation with various nucleophiles. For example, reaction with hydrazine (B178648) or its derivatives yields hydrazones, while reaction with hydroxylamine (B1172632) produces oximes. libretexts.orgresearchgate.net These reactions are often used to introduce new heterocyclic rings or modify the core scaffold.
Table 1: Examples of Aldehyde Modification Reactions
| Reaction Type | Reagents & Conditions | Product Functional Group |
|---|---|---|
| Reductive Amination | R¹R²NH, NaBH(OAc)₃, CH₂Cl₂ | Secondary or Tertiary Amine |
| Oxidation (Pinnick) | NaClO₂, NaH₂PO₄, 2-methyl-2-butene, t-BuOH/H₂O | Carboxylic Acid |
| Grignard Addition | R-MgBr, THF or Et₂O, then H₃O⁺ workup | Secondary Alcohol |
| Wittig Reaction | Ph₃P=CHR, THF, rt | Alkene |
| Knoevenagel Condensation | CH₂(CN)₂, piperidine, EtOH, reflux | Dinitrile Alkene |
| Hydrazone Formation | H₂NNHR, EtOH, cat. acid | Hydrazone |
Diversification at the Bromopyridine Moiety
The bromine atom on the pyridine (B92270) ring is an excellent handle for transition metal-catalyzed cross-coupling reactions, which are fundamental to modern drug discovery for constructing C-C and C-heteroatom bonds. wikipedia.org These reactions allow for the introduction of a vast array of aryl, heteroaryl, alkyl, and amino groups, significantly diversifying the molecular structure.
Common cross-coupling strategies include:
Suzuki Coupling: This palladium-catalyzed reaction couples the bromopyridine with an organoboron reagent (boronic acid or boronic ester) to form a biaryl or heteroaryl-aryl system. This is one of the most widely used C-C bond-forming reactions due to the stability and commercial availability of boronic acids and its tolerance of many functional groups. mdpi.comacs.org
Sonogashira Coupling: This reaction introduces an alkyne moiety by coupling the bromopyridine with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. soton.ac.uk The resulting alkynyl-pyridines are versatile intermediates for further transformations or can be final target molecules.
Heck Coupling: In the Heck reaction, the bromopyridine is coupled with an alkene to form a substituted alkene, again catalyzed by a palladium complex.
Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a C-N bond by coupling the bromopyridine with a primary or secondary amine. It is a premier method for synthesizing N-aryl and N-heteroaryl amines. nih.gov
Stille Coupling: This involves the reaction of the bromopyridine with an organotin compound, catalyzed by palladium, to form a C-C bond.
Negishi Coupling: This reaction utilizes an organozinc reagent to couple with the bromopyridine in the presence of a palladium or nickel catalyst, offering another robust method for C-C bond formation. mdpi.com
Table 2: Examples of Cross-Coupling Reactions at the Bromopyridine Moiety
| Reaction Type | Coupling Partner | Catalyst System | Resulting Linkage |
|---|---|---|---|
| Suzuki Coupling | Aryl/Heteroaryl-B(OH)₂ | Pd(PPh₃)₄, Na₂CO₃ | Pyridyl-Aryl |
| Sonogashira Coupling | Terminal Alkyne (R-C≡CH) | PdCl₂(PPh₃)₂, CuI, Et₃N | Pyridyl-Alkyne |
| Buchwald-Hartwig Amination | Primary/Secondary Amine (R¹R²NH) | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | Pyridyl-Amine |
| Stille Coupling | Organostannane (R-SnBu₃) | Pd(PPh₃)₄ | Pyridyl-Aryl/Alkyl |
| Negishi Coupling | Organozinc (R-ZnCl) | Pd(dppf)Cl₂ | Pyridyl-Aryl/Alkyl |
Synthesis of Library Analogues via Parallel Synthesis Techniques
The dual functionality of 3-(6-bromo-pyridin-2-yl)benzaldehyde makes it an ideal scaffold for creating large libraries of related compounds using parallel synthesis. This high-throughput approach enables the rapid generation of dozens or hundreds of analogues for structure-activity relationship (SAR) studies.
Solution-Phase Parallel Synthesis: This technique is commonly employed. The core scaffold is dispensed into an array of reaction vessels (e.g., a 96-well plate). A different building block (e.g., various amines for reductive amination or different boronic acids for Suzuki coupling) is then added to each well. The reactions are run simultaneously, followed by parallel workup and purification.
Two-Dimensional Library Synthesis: A powerful strategy involves a two-step diversification.
Step 1 (Diversification at Bromine): The starting material is reacted with a set of, for example, 10 different boronic acids via Suzuki coupling in parallel, creating 10 unique biaryl aldehydes.
Step 2 (Diversification at Aldehyde): Each of these 10 intermediates is then distributed into another set of reaction wells and subjected to a second diversification reaction, such as reductive amination with 10 different amines. This two-step process can theoretically generate 10 x 10 = 100 distinct final products.
Solid-Phase Synthesis: Alternatively, the scaffold can be attached to a solid support (resin). This simplifies purification, as excess reagents and byproducts are simply washed away. The aldehyde could be used as the attachment point to a resin-bound hydrazine or amine. Following diversification at the bromopyridine site, the final product is cleaved from the resin.
These parallel techniques, combined with the robust reactions described in sections 7.1 and 7.2, allow for the efficient and systematic exploration of the chemical space around the this compound core. soton.ac.uknih.gov
Mechanistic Studies of Key Transformations Involving 3 6 Bromo Pyridin 2 Yl Benzaldehyde
Elucidation of Reaction Pathways and Intermediates
The primary transformations involving the 6-bromo-pyridin-2-yl group are palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. The generally accepted mechanism for these reactions involves a catalytic cycle consisting of three main steps: oxidative addition, transmetalation, and reductive elimination. researchgate.netlibretexts.org
The catalytic cycle is initiated by the oxidative addition of the C-Br bond of 3-(6-Bromo-pyridin-2-yl)benzaldehyde to a low-valent palladium(0) complex. This step is often the rate-determining step in the catalytic cycle. libretexts.org The reactivity in oxidative addition generally follows the order of I > OTf > Br > Cl. wikipedia.org The oxidative addition results in the formation of a square planar palladium(II) intermediate. Studies on related 2-bromopyridines indicate that the presence of electron-withdrawing groups on the pyridine (B92270) ring can influence the rate of this step. researchgate.net For this compound, the electron-withdrawing nature of the benzaldehyde (B42025) group is expected to facilitate the oxidative addition.
Following oxidative addition, the next step is transmetalation. In the Suzuki-Miyaura coupling, an organoboron reagent, activated by a base, transfers its organic group to the palladium(II) center, displacing the halide. The exact mechanism of transmetalation is still a subject of investigation, but it is a crucial step for the formation of the new carbon-carbon bond. wikipedia.org In the Sonogashira coupling, a copper(I) co-catalyst is often used to facilitate the transfer of the alkynyl group to the palladium center. wikipedia.org For the Buchwald-Hartwig amination, the amine substrate coordinates to the palladium(II) complex, followed by deprotonation by a base to form a palladium-amido complex. wikipedia.org
The final step of the catalytic cycle is reductive elimination, where the two organic groups on the palladium(II) center couple and are eliminated as the final product, regenerating the palladium(0) catalyst. libretexts.org This step is generally fast and irreversible.
In addition to the desired cross-coupling products, side reactions can occur. One common side reaction is hydrodebromination, where the bromine atom is replaced by a hydrogen atom. DFT modeling studies on the Suzuki-Miyaura reaction of a related brominated pyridazinone have shown that the solvent, such as N,N-dimethylformamide (DMF), can act as a hydrogen source for this side reaction. mdpi.com
Transition State Analysis and Kinetic Investigations
Kinetic studies and transition state analysis provide valuable information about the energy landscape of a reaction. For palladium-catalyzed cross-coupling reactions, the oxidative addition step is often the focus of such studies.
Computational studies using Density Functional Theory (DFT) have been employed to model the oxidative addition of aryl halides to palladium(0) complexes. These studies have identified two potential transition states: a three-centered, relatively non-polar transition state and a more polarized, SNAr-like transition state. rsc.org The preferred pathway can depend on the nature of the substrate and the ligands on the palladium catalyst.
Kinetic studies on the Suzuki coupling of various bromopyridines have shown that the electronic nature of the substituents on the pyridine ring affects the reaction rate. researchgate.net Electron-withdrawing groups generally lead to faster reactions. The turnover frequency (TOF) for the Suzuki coupling of 2-bromopyridine (B144113) with phenylboronic acid has been reported to be in the range of 1700–2000 h⁻¹. researchgate.net
The table below presents kinetic data for the Suzuki coupling of various brominated heteroaromatics, which can serve as a model for the expected reactivity of this compound.
| Aryl Bromide | Coupling Partner | Yield (%) | Turnover Frequency (TOF) (h⁻¹) | Reference |
| 2-Bromopyridine | Phenylboronic acid | >80 | 1700-2000 | researchgate.net |
| 3-Bromopyridine | Phenylboronic acid | >80 | 1700-2000 | researchgate.net |
| 4-Bromopyridine | Phenylboronic acid | >80 | 1700-2000 | researchgate.net |
| 2,6-Dimethylbromobenzene | Phenylboronic acid | 69 | 2316 | researchgate.net |
Isotopic Labeling Studies for Mechanistic Insights
Isotopic labeling is a powerful tool for elucidating reaction mechanisms by tracking the fate of specific atoms throughout a reaction. In the context of transformations involving this compound, isotopic labeling could be used to probe several mechanistic aspects.
For instance, in the Suzuki-Miyaura coupling, deuterium (B1214612) labeling experiments have been used to confirm that the reductive elimination step is intramolecular. libretexts.org By using a deuterated organoboron reagent, it was shown that no crossover products were formed when two different palladium complexes were present in the reaction mixture.
In the case of hydrodebromination side reactions, deuterium-labeled solvents can be used to identify the source of the hydrogen atom. Studies on related systems have shown that solvents like DMF can serve as the deuterium source in the presence of a palladium catalyst, confirming their role in this side reaction. mdpi.com
Furthermore, carbonylative coupling reactions, where a carbonyl group is inserted between the aryl and the coupling partner, can be studied using ¹³C-labeled carbon monoxide. This allows for the direct observation of the incorporation of the carbonyl group into the product and can provide insights into the mechanism of migratory insertion.
Catalyst Cycling and Regeneration Mechanisms in Catalyzed Reactions
The efficiency of a catalytic process relies on the stability and regeneration of the active catalyst. In palladium-catalyzed cross-coupling reactions, the palladium(0) species is regenerated at the end of each catalytic cycle through reductive elimination. libretexts.org However, the catalyst can deactivate through various pathways, such as the formation of palladium black or inactive palladium clusters.
The choice of ligands plays a crucial role in stabilizing the palladium catalyst and promoting efficient cycling. Bulky, electron-rich phosphine (B1218219) ligands, such as those developed for the Buchwald-Hartwig amination, are known to enhance catalyst stability and activity. wikipedia.org These ligands promote the reductive elimination step and prevent the formation of inactive palladium dimers.
In some cases, the catalyst precursor itself can be involved in the catalytic cycle. For example, palladium(I) dimer complexes have been shown to be competent precatalysts for Buchwald-Hartwig amination reactions. rsc.org
The development of recyclable catalytic systems is an important area of research. For Sonogashira reactions, palladium catalysts anchored on solid supports like MCM-41 have been developed, which can be recovered and reused without significant loss of activity. nih.gov Similarly, for Suzuki reactions, palladium-polymer hybrid catalysts have been shown to be effective and recyclable. researchgate.net
Advanced Catalytic Applications Utilizing Derivatives of 3 6 Bromo Pyridin 2 Yl Benzaldehyde
Transition Metal-Catalyzed Processes with 3-(6-Bromo-pyridin-2-yl)benzaldehyde-Derived Ligands
Derivatives of this compound are prime candidates for the development of ligands for transition metal-catalyzed reactions. The pyridine (B92270) nitrogen and the derivative functional group (e.g., an imine from a Schiff base condensation) can act as a bidentate chelate, stabilizing the metal center. The bromo-substituent on the pyridine ring can influence the electronic properties of the metal complex, thereby affecting its catalytic activity.
Carbon-Carbon Bond Forming Reactions
The formation of carbon-carbon bonds is fundamental in organic synthesis, with reactions like Suzuki-Miyaura, Heck, and Sonogashira couplings being cornerstone methodologies. These reactions typically employ palladium catalysts supported by ligands. Schiff base complexes, which can be readily synthesized from this compound and various primary amines, are known to form stable palladium(II) complexes that can serve as effective pre-catalysts. science.govmdpi.com
While specific studies detailing the use of ligands derived directly from this compound in these reactions are not extensively reported, the general efficacy of palladium(II) complexes with pyridine-containing Schiff base ligands in Suzuki and Heck reactions is well-established. nih.govresearchgate.net For instance, palladium(II) complexes of salicylaldimine-type Schiff-bases have shown high conversion rates in the Suzuki coupling of iodobenzene (B50100) with phenylboronic acid. science.gov It is extrapolated that analogous complexes derived from this compound would exhibit similar catalytic activity, with the bromo-substituent potentially offering a handle for further reaction or tuning of the catalyst's electronic nature.
Table 1: Potential C-C Coupling Reactions Catalyzed by Derivatives of this compound
| Reaction Name | Reactants | Potential Catalyst | Expected Product |
|---|---|---|---|
| Suzuki-Miyaura | Aryl Halide + Arylboronic Acid | Pd(II)-Schiff Base Complex | Biaryl |
| Heck | Aryl Halide + Alkene | Pd(II)-Schiff Base Complex | Substituted Alkene |
Carbon-Heteroatom Bond Forming Reactions (e.g., C-N, C-O, C-S)
The formation of bonds between carbon and heteroatoms is another critical area of synthetic chemistry, essential for the production of pharmaceuticals and other fine chemicals. nih.govwiley-vch.deresearchgate.net Palladium-catalyzed C-N cross-coupling reactions, for example, are a powerful tool for the synthesis of anilines and their derivatives. The success of these reactions often hinges on the design of the ligand. Ligands derived from pyridine derivatives can facilitate these transformations. nih.govrsc.org
Although direct examples using derivatives of this compound are not prominent in the literature, the principles of ligand design suggest their potential utility. For instance, copper-promoted Chan-Lam coupling for C-O and C-N bond formation often utilizes nitrogen-containing ligands to facilitate the reaction. researchgate.net A Schiff base or an amino alcohol derivative of this compound could serve as such a ligand.
Organocatalytic Applications of Modified this compound Structures
Organocatalysis, which uses small organic molecules to catalyze reactions, has emerged as a powerful alternative to metal-based catalysis. Chiral amines, often derived from aldehydes, are a prominent class of organocatalysts. The aldehyde functionality of this compound allows for its conversion into various chiral amines and amides, which could be explored for organocatalytic applications. For example, N-heterocyclic carbenes (NHCs) derived from related structures have been used in the diastereoselective synthesis of α,β-unsaturated aldehydes.
Photocatalysis and Electrocatalysis with this compound Derivatives
Recent research has focused on the development of photocatalysts and electrocatalysts for sustainable chemical synthesis. Metal complexes, particularly of ruthenium and iridium, with polypyridyl ligands are well-known for their photocatalytic activity. Derivatives of this compound, such as Schiff bases or other multidentate ligands, could be used to synthesize novel metal complexes with potential applications in photoredox catalysis. The bromo-substituent and the extended conjugation in such derivatives could be used to tune the photophysical properties of the resulting metal complexes.
Heterogeneous Catalysis Using Immobilized this compound Systems
Immobilizing homogeneous catalysts onto solid supports is a key strategy to improve their recyclability and facilitate product purification. Derivatives of this compound could be covalently attached to polymers or inorganic supports like silica (B1680970). For example, palladium complexes can be immobilized on hypercrosslinked polymers containing pyridine-based ligands to create robust heterogeneous catalysts for reactions like the Suzuki-Miyaura and Heck couplings. researchgate.net The resulting materials could offer the high activity and selectivity of homogeneous catalysts combined with the practical advantages of heterogeneous systems.
Emerging Research Avenues and Future Perspectives for 3 6 Bromo Pyridin 2 Yl Benzaldehyde
Integration with Flow Chemistry and Automated Synthesis Platforms
The synthesis of complex molecules like 3-(6-Bromo-pyridin-2-yl)benzaldehyde is increasingly benefiting from the adoption of flow chemistry and automated synthesis platforms. These technologies offer significant advantages over traditional batch synthesis, including improved reaction control, enhanced safety, and the potential for high-throughput screening and optimization.
Flow chemistry, where reactants are continuously pumped through a reactor, allows for precise control over parameters such as temperature, pressure, and reaction time. This can lead to higher yields and purities, as well as the ability to safely handle hazardous reagents and intermediates. For the synthesis of aldehydes, flow chemistry has been shown to improve reaction rates and reduce the formation of byproducts. For instance, aldol (B89426) reactions, a common method for forming carbon-carbon bonds in aldehyde synthesis, have demonstrated significantly higher yields and conversions in flow reactors compared to batch processes. beilstein-journals.org The continuous-flow synthesis of nitriles from aldehydes via the Schmidt reaction has also been successfully developed, showcasing the potential for rapid and safe transformations of the aldehyde group in molecules like this compound. bohrium.com
Automated synthesis platforms, often integrated with flow chemistry systems, can further accelerate the discovery and development of new derivatives of this compound. These platforms can systematically vary reaction conditions and building blocks, enabling the rapid generation of compound libraries for screening. synplechem.com Recent advancements have even seen the integration of artificial intelligence and large language models (LLMs) to design, execute, and optimize chemical syntheses with minimal human intervention. nih.gov Cartridge-based automated synthesizers, which use pre-packed reagents, simplify the process further, making sophisticated chemical synthesis accessible to a broader range of researchers. youtube.com
The table below illustrates how flow chemistry can be applied to reactions relevant to the functional groups in this compound.
| Reaction Type | Reactants | Platform | Key Advantages |
| Aldol Condensation | Aldehyde, Ketone | Microreactor | Higher yields, better temperature control, reduced byproducts beilstein-journals.org |
| Schmidt Reaction | Aldehyde, Azide | Microreactor | Improved safety, rapid reaction times, high yields bohrium.com |
| Suzuki-Miyaura Coupling | Aryl Halide, Boronic Acid | Flow Reactor | Expedited reaction, potential for lower catalyst loading ucl.ac.uk |
Exploration of Unprecedented Reactivity Modes
The unique electronic properties of the pyridine (B92270) ring in this compound open the door to exploring novel and unprecedented reactivity modes. The functionalization of pyridines, particularly at positions other than C2 and C4, has historically been a significant challenge in organic synthesis. researchgate.netnih.gov
One of the most promising areas of research is the temporary dearomatization of the pyridine ring. This strategy reverses the electronic properties of the ring, creating a stable dienamine intermediate that can be selectively functionalized at the typically hard-to-access meta-position. uni-muenster.dephys.org This approach could allow for the introduction of a wide range of functional groups onto the pyridine ring of this compound, significantly expanding its synthetic utility.
Another area of interest is the direct C-H activation of the pyridine and benzaldehyde (B42025) rings. Transition metal-catalyzed C-H activation is a powerful tool for forming carbon-carbon and carbon-heteroatom bonds directly from C-H bonds, offering a more atom-economical and environmentally friendly alternative to traditional cross-coupling reactions. researchgate.netnih.govacs.org While the inherent reactivity of pyridines can make selective C-H functionalization challenging, recent advances have demonstrated the feasibility of this approach for the synthesis of complex bipyridine derivatives. nih.gov
The bromine atom on the pyridine ring also offers a handle for a variety of cross-coupling reactions, such as Suzuki, Stille, and Negishi couplings, which are well-established methods for forming biaryl linkages. nih.govmdpi.com However, exploring less common coupling partners and catalytic systems could lead to the discovery of novel transformations and the synthesis of previously inaccessible derivatives. The reactivity of substituted 2-bromopyridines continues to be an active area of research. rsc.org
Advancements in Sustainable and Atom-Economical Syntheses
The principles of green chemistry, particularly the concepts of atom economy and sustainability, are becoming increasingly important in chemical synthesis. For a molecule like this compound, this translates to developing synthetic routes that minimize waste, reduce the use of hazardous materials, and are energy-efficient.
As mentioned, C-H activation represents a major step towards more sustainable biaryl synthesis, as it avoids the need for pre-functionalized starting materials, thereby reducing the number of synthetic steps and the amount of waste generated. nih.govacs.org Traditional cross-coupling reactions, while powerful, often have lower atom economies due to the generation of stoichiometric byproducts.
The development of catalytic systems that utilize earth-abundant and less toxic metals is another key aspect of sustainable synthesis. While palladium is a common catalyst for cross-coupling reactions, research into catalysts based on metals like iron, copper, and nickel is gaining traction. nih.gov Furthermore, the use of recyclable heterogeneous catalysts can simplify product purification and reduce the environmental impact of the synthesis. nih.gov
The synthesis of biaryl aldehydes can also be approached with high atom economy through methods like the desymmetric [3 + 2] cycloaddition reaction of activated isocyanides with prochiral biaryl dialdehydes, which has been shown to have 100% atom economy. rsc.org The table below compares the atom economy of different synthetic approaches to biaryl compounds.
| Synthetic Method | Key Features | Atom Economy |
| Traditional Cross-Coupling (e.g., Suzuki) | Requires pre-functionalized starting materials (boronic acids, halides). nih.gov | Moderate to Good |
| C-H Activation/Arylation | Direct functionalization of C-H bonds, reducing synthetic steps. researchgate.netacs.org | High |
| Cycloaddition Reactions | Formation of multiple bonds in a single step. rsc.org | Potentially 100% |
Predictive Modeling for Material Design and Application Discovery
Computational chemistry and predictive modeling are becoming indispensable tools in modern chemical research. For this compound, these methods can be used to predict its properties and guide the design of new materials with specific applications.
Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are powerful computational methods for examining the electronic and photovoltaic properties of organic molecules. nih.gov By modeling the electronic structure of this compound and its derivatives, researchers can predict their suitability for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic solar cells (OSCs). nih.govrsc.org For example, DFT calculations can predict the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are crucial for charge transport in these devices. rsc.org
Predictive modeling can also be used to design molecules with specific binding properties for applications in sensing or catalysis. By simulating the interactions of this compound with different analytes or metal centers, it is possible to design novel chemosensors or ligands for catalysts. researchgate.net Computational studies on bipyridine-based metal complexes have already been used to understand their electronic structure and predict their behavior, which can inform the design of new functional materials. acs.orgacs.org
The use of physics-based computational modeling, in conjunction with machine learning, can further accelerate the design and optimization of molecules for specific applications, from therapeutics to materials science. youtube.com
Challenges and Opportunities in Broadening the Synthetic and Functional Scope of this compound
While this compound holds significant promise, there are challenges to overcome in order to fully realize its potential. The selective functionalization of the pyridine ring, particularly at the positions adjacent to the nitrogen and the bromine, can be difficult due to steric hindrance and the electronic nature of the ring. researchgate.netgeorgiasouthern.edu Overcoming these challenges will require the development of novel synthetic methodologies, such as the dearomatization-functionalization strategies discussed earlier. uni-muenster.dephys.org
The synthesis of 2,6-disubstituted pyridines can be challenging, often requiring high temperatures and pressures. georgiasouthern.edu However, the development of more efficient and selective methods for the functionalization of this class of compounds would open up new possibilities for creating complex molecules based on the this compound scaffold. nih.gov
Despite these challenges, the opportunities for this molecule are vast. The pyridine motif is a common feature in many pharmaceuticals and agrochemicals, and the development of new pyridine-based compounds is an active area of research. uni-muenster.denih.govmdpi.com The biaryl structure is also a key component in many advanced materials, including polymers and organic electronics. researchgate.net The ability to tune the properties of this compound through chemical modification of the aldehyde and bromo-pyridine functionalities makes it a highly attractive building block for the creation of new functional molecules with a wide range of potential applications. The synthesis of new bipyridine derivatives is crucial for the development of new functional nanomaterials and "sexy architectures". researchgate.net
Q & A
Q. What are the optimized synthetic routes for 3-(6-Bromo-pyridin-2-yl)benzaldehyde, and how can purity be ensured?
The synthesis typically involves cross-coupling reactions, such as Suzuki-Miyaura coupling between 6-bromo-2-pyridineboronic acid and a benzaldehyde derivative. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the product. Purity validation requires ¹H/¹³C NMR to confirm the absence of unreacted boronic acid or palladium catalysts, supplemented by HPLC (>95% purity threshold) .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- ¹H NMR : Identify aldehyde proton resonance (δ ~10 ppm) and aromatic splitting patterns (e.g., coupling between pyridinyl H and bromine).
- ¹³C NMR : Confirm aldehyde carbon (δ ~190 ppm) and Br-substituted pyridine carbons.
- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ and isotopic pattern matching bromine (1:1 ratio for ⁷⁹Br/⁸¹Br).
- IR Spectroscopy : Detect aldehyde C=O stretch (~1700 cm⁻¹) and aromatic C-Br (~600 cm⁻¹) .
Q. What safety protocols are recommended for handling this compound?
While direct safety data for this compound is limited, analogous brominated aldehydes require:
- PPE : Gloves, goggles, and fume hood use to avoid inhalation/skin contact.
- Storage : Inert atmosphere (N₂/Ar) at 2–8°C to prevent aldehyde oxidation.
- Waste Disposal : Segregate halogenated waste according to EPA guidelines .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the compound’s structure?
Single-crystal X-ray diffraction with SHELXL refines bond lengths/angles, particularly the Br-C(pyridine) and aldehyde C=O distances. For disordered structures, TWINABS (in SHELX) corrects for twinning. Validate using PLATON to check for missed symmetry or solvent-accessible voids .
Q. How do electronic effects of the bromopyridinyl group influence reactivity?
The electron-withdrawing bromine and pyridine nitrogen create a polarized aryl system, enhancing the aldehyde’s electrophilicity. Hammett parameters (σₚ for Br = +0.23) predict reactivity in nucleophilic additions (e.g., Knoevenagel condensations). DFT calculations (e.g., Gaussian) model charge distribution for reaction pathway optimization .
Q. What strategies are effective for derivatizing this compound for bioactivity studies?
- Aldehyde Functionalization : Condense with amines/hydrazines to form Schiff bases or thiosemicarbazones.
- Bromine Utilization : Perform cross-coupling (e.g., Buchwald-Hartwig amination) to introduce pharmacophores.
- Co-crystallization : Screen with protein targets (e.g., kinases) using high-throughput crystallization robots .
Q. How can computational models predict the compound’s interactions in drug discovery?
- Docking Studies (AutoDock Vina) : Dock into tubulin’s colchicine-binding site, scoring binding energy (< -8 kcal/mol suggests strong affinity).
- 3D-QSAR : Align derivatives in a grid to correlate substituent fields (steric, electrostatic) with inhibitory activity (IC₅₀). Validate models with leave-one-out cross-validation (q² > 0.5) .
Q. How should researchers address contradictions between experimental and computational data?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
